molecular formula C57H68O24 B12803330 Bisbrusatolyl glutarate CAS No. 81617-85-8

Bisbrusatolyl glutarate

Cat. No.: B12803330
CAS No.: 81617-85-8
M. Wt: 1137.1 g/mol
InChI Key: VVCMENVIMWLIBN-UHFFFAOYSA-N
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Description

Bisbrusatolyl glutarate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications This compound is characterized by the presence of two brusatolyl groups attached to a glutarate backbone, making it a dicarboxylic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisbrusatolyl glutarate typically involves the esterification of glutaric acid with brusatolol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bisbrusatolyl glutarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Scientific Research Applications

Bisbrusatolyl glutarate has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of bisbrusatolyl glutarate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways related to oxidative stress and cell proliferation.

Comparison with Similar Compounds

Bisbrusatolyl glutarate can be compared with other dicarboxylic acid derivatives, such as:

    Adipic acid: Used primarily in the production of nylon and other polymers.

    Succinic acid: Utilized in the synthesis of biodegradable plastics and as a food additive.

    Glutaric acid: Employed in the manufacture of polyesters and polyamides.

Uniqueness

What sets this compound apart from these similar compounds is its unique brusatolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific functional properties are desired.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and potential therapeutic effects, making it a compound of significant interest for further research and development.

Properties

CAS No.

81617-85-8

Molecular Formula

C57H68O24

Molecular Weight

1137.1 g/mol

IUPAC Name

bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] pentanedioate

InChI

InChI=1S/C57H68O24/c1-22(2)14-34(62)80-40-44-54-20-74-56(44,50(70)72-9)46(66)36(64)42(54)52(7)18-28(58)38(24(5)26(52)16-30(54)76-48(40)68)78-32(60)12-11-13-33(61)79-39-25(6)27-17-31-55-21-75-57(51(71)73-10,47(67)37(65)43(55)53(27,8)19-29(39)59)45(55)41(49(69)77-31)81-35(63)15-23(3)4/h14-15,26-27,30-31,36-37,40-47,64-67H,11-13,16-21H2,1-10H3

InChI Key

VVCMENVIMWLIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC(=O)CCCC(=O)OC6=C(C7CC8C91COC(C9C(C(=O)O8)OC(=O)C=C(C)C)(C(C(C1C7(CC6=O)C)O)O)C(=O)OC)C

Origin of Product

United States

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